Cyclopentyl(triphenylmethyl)ether

Description

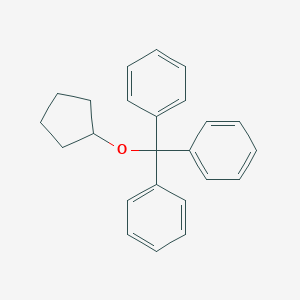

Cyclopentyl(triphenylmethyl)ether is an ether derivative comprising a cyclopentyl group linked via oxygen to a triphenylmethyl (trityl) moiety. Its IUPAC name follows radicofunctional nomenclature rules as "this compound" . Structurally, the bulky trityl group imparts steric hindrance and lipophilicity, while the cyclopentyl group contributes moderate polarity. Applications may include protective group chemistry or specialized organic syntheses, leveraging the trityl group’s stability under basic conditions and acid-labile properties .

Properties

CAS No. |

1241-40-3 |

|---|---|

Molecular Formula |

C24H24O |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

[cyclopentyloxy(diphenyl)methyl]benzene |

InChI |

InChI=1S/C24H24O/c1-4-12-20(13-5-1)24(21-14-6-2-7-15-21,22-16-8-3-9-17-22)25-23-18-10-11-19-23/h1-9,12-17,23H,10-11,18-19H2 |

InChI Key |

VMDKMEOIGXXRHB-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1CCC(C1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ether, cyclopentyl trityl, typically involves the reaction of cyclopentanol with trityl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a trityl cation, which then reacts with the cyclopentanol to form the desired ether. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent side reactions .

Industrial Production Methods

Industrial production of ether, cyclopentyl trityl, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Substitution Reactions

The trityl group undergoes acid-mediated substitution via a stable carbocation intermediate. This mechanism is demonstrated in SN1 reactions under acidic conditions :

Mechanism

-

Protonation : The hydroxyl group (if present) or ether oxygen is protonated to form a better leaving group.

-

Carbocation Formation : Water departure generates a resonance-stabilized trityl carbocation.

-

Nucleophilic Attack : Species like halides or alcohols react with the carbocation.

Key Features :

-

Tertiary carbocation stability enables high regioselectivity .

-

Reactions proceed efficiently at room temperature (RT) or mild heating .

Deprotection Reactions

The trityl group serves as a protecting group for alcohols/amines, removable under acidic conditions :

Conditions :

-

Catalytic p-TsOH in acetonitrile (RT, 2–4 hr).

-

Ceric triflate in dichloromethane (0°C, 30 min).

| Substrate | Reagent | Time (hr) | Deprotection Efficiency (%) |

|---|---|---|---|

| Trityl ethers | p-TsOH/MeCN | 2 | >95 |

| Dimethoxytrityl ethers | Ce(OTf)<sub>3</sub>/CH<sub>2</sub>Cl<sub>2</sub> | 0.5 | 90 |

Applications :

Oxidation

The cyclopentyl moiety undergoes oxidation to form ketones or carboxylic acids under strong oxidative conditions :

| Oxidizing Agent | Solvent | Product | Yield (%) |

|---|---|---|---|

| NO<sub>2</sub>/H<sub>2</sub>O | HFIP | Cyclopentanone | 65 |

| KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | H<sub>2</sub>O | Cyclopentanoic acid | 58 |

Limitation : Trityl group remains intact due to steric hindrance .

Reduction

Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the ether to cyclopentane derivatives:

-

Product : Cyclopentane (83% yield, THF, 0°C).

Thermal Stability

-

Decomposition Temperature : >200°C (no peroxide formation) .

-

pH Stability : Stable in acidic (pH 1–6) and basic (pH 8–12) media .

| Property | Cyclopentyl(triphenylmethyl)ether | THF | CPME |

|---|---|---|---|

| Boiling Point (°C) | 360 (dec.) | 66 | 106 |

| Miscibility with H<sub>2</sub>O | Immiscible | Miscible | Immiscible |

| Peroxide Formation | None | High | Low |

Scientific Research Applications

Cyclopentyl(triphenylmethyl)ether, has several applications in scientific research:

Chemistry: Used as a protecting group in organic synthesis to protect alcohols and amines during multi-step reactions.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: Utilized in drug development for the protection of functional groups in complex molecules.

Industry: Applied in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of ether, cyclopentyl trityl, involves the formation of a stable trityl cation, which can interact with various nucleophiles. The trityl group acts as a protecting group by temporarily blocking reactive sites on molecules, thus preventing unwanted reactions during synthesis. The cyclopentyl group can influence the reactivity and stability of the compound .

Comparison with Similar Compounds

Comparative Analysis Table

Q & A

Q. What are the key physicochemical properties of CPME that make it suitable as a green solvent in organic synthesis?

CPME (Cyclopentyl methyl ether, CAS 5614-37-9) exhibits a high boiling point (106°C at 760 mmHg), low density (0.86 g/mL at 25°C), and low peroxide formation compared to traditional ethers like THF or dioxane . Its stability under acidic and basic conditions allows for broad applicability in reactions such as Grignard chemistry and acetalization . The low miscibility with water (81.6/18.4 wt% partition) facilitates efficient aqueous workups . These properties align with green chemistry principles by reducing hazardous waste and energy consumption .

Q. How does CPME compare to traditional ether solvents in terms of safety and reaction efficiency?

CPME demonstrates superior safety due to its high auto-ignition temperature (275°C) and low peroxide accumulation (<1 ppm/year), addressing flammability and storage risks associated with THF or diethyl ether . In hydrogen-bonding-mediated organocatalysis, CPME achieves comparable yields to THF while enabling easier solvent recovery and reduced environmental impact . For example, in supercritical fluid chromatography (SFC), CPME improves peak resolution and reduces analysis time compared to methanol-based systems .

Q. What methodologies are recommended for optimizing reaction conditions when using CPME as a solvent?

- Temperature control : Leverage CPME’s high boiling point to perform reflux-free reactions at elevated temperatures (e.g., 80–100°C) .

- Catalyst compatibility : Use ammonium salts (e.g., NH₄X) in acetalization reactions under Dean-Stark conditions to achieve >90% yields with minimal byproducts .

- Solvent recovery : Employ distillation or liquid-liquid extraction due to CPME’s low water solubility and azeotropic behavior .

Advanced Research Questions

Q. How can CPME be employed in multi-step one-pot syntheses, and what are the critical parameters to ensure reaction compatibility?

CPME’s inertness toward organometallic reagents and acidic/basic intermediates enables sequential reactions without solvent switching. For example, in a one-pot synthesis of 1,3-dioxolanes, CPME facilitates aldehyde acetalization followed by Grignard addition, achieving 85–92% yields . Key parameters include:

Q. What strategies resolve data contradictions when CPME exhibits variable performance in different catalytic systems?

Discrepancies in reaction outcomes often stem from solvent-catalyst interactions. For instance, CPME’s hydrophobicity may reduce activity of polar catalysts like H₂SO₄, whereas NH₄X salts maintain efficiency . Systematic approaches include:

Q. How does CPME influence the kinetics and thermodynamics of polymerization reactions such as RAFT or NMP?

In reversible-addition fragmentation chain transfer (RAFT) polymerization, CPME’s low polarity enhances chain-transfer agent stability, enabling controlled molecular weight distributions (Đ = 1.1–1.3) for styrene and vinyl acetate . For nitroxide-mediated polymerization (NMP), CPME’s high boiling point allows reactions at 120°C, accelerating propagation while maintaining dispersity <1.5 . Thermodynamic studies show CPME’s Hansen solubility parameters (δD = 16.3, δP = 5.1, δH = 4.2) favor monomer-solvent interactions over traditional solvents like DMF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.